6H-Isoindolo[2,1-a]indole
Overview
Description
6H-Isoindolo[2,1-a]indole is a heterocyclic compound that features a fused indole and isoindoline ring system. This compound is notable for its structural complexity and potential biological activity. It serves as a core structure for a variety of biologically active molecules, making it a subject of interest in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 6H-Isoindolo[2,1-a]indole. One efficient method involves a metal-free synthesis using a Beckmann rearrangement followed by an intramolecular cyclization . Another approach utilizes hypervalent iodine (III)-promoted cascade cyclization of 2-(1-arylethynyl)benzamides . Additionally, a Rhodium (III)-catalyzed regioselective C–H activation dialkenylation/annulation cascade has been employed to access this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the metal-free and Rhodium (III)-catalyzed methods, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: 6H-Isoindolo[2,1-a]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cyclization reactions, which are pivotal in its synthesis .
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (III) reagents are commonly used.
Reduction: Standard reducing agents such as sodium borohydride can be employed.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently utilized.
Major Products: The major products formed from these reactions include various substituted isoindoloindoles, which can exhibit significant biological activity .
Scientific Research Applications
6H-Isoindolo[2,1-a]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in biological systems.
Industry: Its derivatives are explored for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6H-Isoindolo[2,1-a]indole involves its interaction with specific molecular targets. For instance, it can act as a ligand for melatonin receptors, influencing various biological pathways . The compound’s ability to undergo cyclization reactions also plays a role in its biological activity, facilitating the formation of bioactive structures .
Comparison with Similar Compounds
- 6H-Isoindolo[2,1-a]indol-6-one
- 5,6-Dihydroisoindolo[2,1-a]quinazoline
- 6,7-Dihydro-5H-benzo[c]azepino[2,1-a]indole
Uniqueness: 6H-Isoindolo[2,1-a]indole is unique due to its fused ring system, which imparts significant rigidity and planarity to the molecule. This structural feature enhances its binding affinity to biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
6H-isoindolo[2,1-a]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-3-7-13-12(6-1)10-16-14-8-4-2-5-11(14)9-15(13)16/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQRPHMJPHFBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=CC=CC=C4N31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312007 | |
Record name | 6H-Isoindolo[2,1-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248-71-5 | |
Record name | 6H-Isoindolo[2,1-a]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=248-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Isoindolo[2,1-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701312007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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